Methyl difluoroacetate

Description

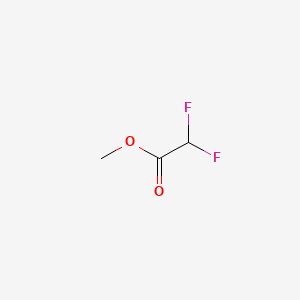

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O2/c1-7-3(6)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSYKHYGURSRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195815 | |

| Record name | Methyl difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-53-4 | |

| Record name | Methyl difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl difluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U74LQW4K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl difluoroacetate CAS number 433-53-4 properties

An In-depth Technical Guide to Methyl Difluoroacetate (B1230586) (CAS 433-53-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl difluoroacetate (CAS No. 433-53-4) is a versatile fluorinated chemical compound recognized for its utility as a key building block in various industrial and research applications.[1] This colorless liquid serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its difluoromethyl group (CHF₂) is of particular interest in medicinal chemistry, where it acts as a bioisostere for hydroxyl or methyl groups, often enhancing the metabolic stability, lipophilicity, and overall pharmacokinetic profile of drug candidates.[2] This guide provides a comprehensive overview of its properties, applications, and handling protocols.

Chemical and Physical Properties

This compound is a colorless liquid, sometimes described as having a fruity odor.[1] It is slightly soluble in water and soluble in common organic solvents.[2][3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 433-53-4 | [1][5][6] |

| Molecular Formula | C₃H₄F₂O₂ | [1][6][7][8] |

| Molecular Weight | 110.06 g/mol | [1][6][7] |

| Appearance | Colorless to almost colorless clear liquid | [1][9] |

| Boiling Point | 85-86 °C | [1] |

| Density | 1.26 - 1.27 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.334 - 1.34 | [1][4] |

| Flash Point | 18.4 °C (65.1 °F) - 24 °C (75 °F) | [10] |

| Purity | Typically ≥ 96-97% (by GC) | [1][6] |

| InChI Key | CSSYKHYGURSRAZ-UHFFFAOYSA-N | [7] |

| SMILES String | COC(=O)C(F)F | [7] |

Spectroscopic Data

Spectroscopic data for this compound is available, providing critical information for structural confirmation and analysis. This includes:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra are available and essential for confirming the proton and carbon environments within the molecule.[7][11]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra can be used to identify functional groups, particularly the characteristic carbonyl (C=O) stretch of the ester.[7]

-

Mass Spectrometry (MS): Mass spectra provide information on the molecular weight and fragmentation patterns of the compound.[11][12]

Applications

The unique properties conferred by the difluoromethyl group make this compound a valuable reagent in several fields.

Pharmaceutical and Medicinal Chemistry

It is a primary building block for introducing the difluoromethyl moiety into potential drug candidates.[2] This group can improve metabolic stability and bioavailability.[1][2] It is used in the synthesis of enzyme inhibitors and antiviral agents where the difluoromethyl group can enhance potency.[2]

Agrochemicals

The compound is used to synthesize fluorinated herbicides, fungicides, and insecticides.[1][2] The inclusion of the difluoromethyl group often increases the chemical stability and biological activity of these agrochemicals.[2]

Materials Science

This compound is a key component in the production of fluorinated polymers, coatings, and surfactants, which are valued for their high thermal stability and chemical resistance.[1][2] It has also been investigated as an electrolyte component in lithium-ion batteries to improve thermal stability and inhibit corrosion of the aluminum cathode current collector.[3][4]

Caption: Core applications of this compound.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5][6] It can cause serious eye irritation and skin irritation or burns.[5][9] Proper safety precautions are mandatory.

| Hazard Type | Description | Citations |

| GHS Classification | Flammable Liquid (Category 2 or 3), Acute Toxicity Oral/Dermal/Inhalation (Category 4), Skin Corrosion/Irritation (Category 1C or 2), Serious Eye Damage/Irritation (Category 1 or 2A), STOT SE 3 | [5][6] |

| Hazard Statements (H) | H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor. H302/H312/H332: Harmful if swallowed / in contact with skin / if inhaled. H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7] |

| Precautionary (P) | P210: Keep away from heat/sparks/open flames. P261: Avoid breathing vapors. P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [5][6][13] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Seek immediate medical attention. | [5][6][13] |

| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6][13] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately. | [5][6] |

| Firefighting | Use dry chemical, "alcohol" foam, water spray, or carbon dioxide. Water spray can be used to cool unopened containers. Highly toxic HF gas may be produced during combustion. | [5][6] |

| Handling | Use in a well-ventilated area or under a fume hood. Keep away from ignition sources. Use explosion-proof equipment and take measures to prevent static discharge. Avoid contact with skin, eyes, and clothing. | [5][6][13][14] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage at 2-8 °C. Store away from incompatible materials like strong oxidizing agents. | [1][5][13] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or specific reactions of this compound were not available in the provided search results. However, its primary use is as a reactant in nucleophilic acyl substitution. A generalized workflow for such a reaction is provided below.

Generalized Experimental Workflow

The use of this compound in synthesis typically follows a standard organic chemistry workflow. This involves careful planning, execution in a controlled environment, and thorough analysis of the product.

Caption: A generalized workflow for using this compound.

Logical Flow for Safe Handling

A systematic approach is critical when working with hazardous chemicals. The following diagram outlines the logical steps for safely handling this compound.

Caption: Logical workflow for safe handling protocols.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS # 433-53-4, this compound, methyl 2,2-difluoroacetate - chemBlink [ww.chemblink.com]

- 3. This compound | 433-53-4 [chemicalbook.com]

- 4. 433-53-4 | CAS DataBase [m.chemicalbook.com]

- 5. file1.lookchem.com [file1.lookchem.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. This compound | C3H4F2O2 | CID 79012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound | 433-53-4 | TCI Deutschland GmbH [tcichemicals.com]

- 10. This compound CAS#: 433-53-4 [m.chemicalbook.com]

- 11. This compound(433-53-4) 1H NMR [m.chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.com [fishersci.com]

Physical properties of methyl difluoroacetate

An In-depth Technical Guide on the Physical Properties of Methyl Difluoroacetate (B1230586)

This technical guide provides a comprehensive overview of the core physical properties of methyl difluoroacetate (CAS Number: 433-53-4). Aimed at researchers, scientists, and professionals in drug development, this document details key physical constants, presents them in a structured format, and outlines the experimental protocols for their determination.

Introduction

This compound, with the chemical formula C₃H₄F₂O₂, is a fluorinated ester that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique properties, imparted by the difluoromethyl group, make it a significant intermediate in medicinal chemistry for enhancing the efficacy and selectivity of drug candidates.[1] A thorough understanding of its physical properties is crucial for its application in research and development, particularly in reaction setup, process scale-up, and formulation.

Core Physical Properties

The physical characteristics of this compound have been determined through various analytical techniques. These properties are summarized in the table below for easy reference and comparison.

Data Presentation: Physical Properties of this compound

| Property | Value | Conditions |

| Molecular Formula | C₃H₄F₂O₂ | - |

| Molecular Weight | 110.06 g/mol | - |

| Appearance | Colorless to almost colorless clear liquid | Room Temperature |

| Boiling Point | 85-86 °C | at 760 mmHg (lit.)[2][3][4][5][6] |

| Density | 1.26 g/mL | at 25 °C (lit.)[3][4][5][6] |

| 1.27 g/mL[1][7] | Not specified | |

| 1.272 g/mL | Not specified[2][5] | |

| Refractive Index (n_D) | 1.334 | at 20 °C (lit.)[3][4][5][6] |

| 1.34 | at 20 °C[1] | |

| 1.3335 - 1.3375 | at 20 °C[8][9] | |

| Solubility | Slightly soluble in water.[3][5][6] | - |

| Purity | ≥ 96% (GC)[4] | - |

| Flash Point | 18.4 °C (65.1 °F) | closed cup |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of liquid compounds such as this compound.

Logical Workflow for Physical Property Determination

The characterization of a chemical sample like this compound follows a logical progression to ascertain its identity and purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound | 433-53-4 [chemicalbook.com]

- 4. 二氟乙酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 433-53-4 [m.chemicalbook.com]

- 6. 433-53-4 | CAS DataBase [m.chemicalbook.com]

- 7. This compound - SHANDONG SAIGAO GROUP CORPORATION [saigaonutri.com]

- 8. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. B22197.14 [thermofisher.com]

An In-Depth Technical Guide to Methyl Difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl difluoroacetate (B1230586), a key building block in modern medicinal chemistry and material science. The document details its fundamental chemical properties, outlines a representative synthetic protocol, and discusses its significant applications, with a focus on its role in the development of novel therapeutics.

Core Properties of Methyl Difluoroacetate

This compound is a colorless liquid primarily utilized as a synthetic intermediate.[1] Its chemical identity is well-defined by its molecular formula and weight.

Molecular Formula: C₃H₄F₂O₂[1][2][3]

Molecular Weight: 110.06 g/mol [1][3][4][5]

A summary of its key quantitative physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | methyl 2,2-difluoroacetate |

| CAS Number | 433-53-4 |

| Density | 1.26 g/mL at 25 °C |

| Boiling Point | 85-86 °C |

| Refractive Index | n20/D 1.334 |

| Purity (typical) | ≥ 97% (GC) |

| Appearance | Colorless to almost colorless clear liquid |

| Solubility | Slightly soluble in water. |

Synthesis and Experimental Protocols

The introduction of the difluoromethyl group is a critical step in the synthesis of many modern pharmaceuticals, enhancing metabolic stability and bioavailability. This compound serves as a key reagent in achieving this. While specific proprietary synthesis methods may vary, a common approach to producing esters like this compound is through the acid-catalyzed esterification of the corresponding carboxylic acid.

Below is a representative protocol for a Fischer esterification reaction, which can be adapted for the synthesis of this compound from difluoroacetic acid and methanol.

Reaction: Fischer Esterification of a Carboxylic Acid

Objective: To synthesize an ester from a carboxylic acid and an alcohol in the presence of an acid catalyst.

Materials:

-

Difluoroacetic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (catalyst)

-

Dichloromethane (B109758) (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

Experimental Procedure:

-

Reaction Setup: In a round-bottomed flask, combine difluoroacetic acid and an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the flask while swirling to mix the reagents.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Extraction:

-

After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing water.

-

Rinse the reaction flask with dichloromethane and add this to the separatory funnel.

-

Shake the funnel to extract the product into the organic layer, venting frequently.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Remove the dichloromethane solvent by simple distillation.

-

-

Purification:

-

The crude this compound can be further purified by fractional distillation to yield the final product of high purity.

-

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis of an ester via Fischer esterification, followed by a standard purification sequence. This represents a logical pathway for producing this compound.

Applications in Drug Development and Beyond

This compound is a valuable building block for introducing the difluoromethyl (CHF₂) or difluoromethylene (=CF₂) moieties into organic molecules.[1] The incorporation of fluorine atoms can significantly alter the physicochemical properties of a compound, a strategy widely employed in drug design.

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross biological membranes, improving absorption and distribution.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for receptor binding and pharmacokinetic properties.

Beyond pharmaceuticals, this compound is used in the synthesis of:

-

Agrochemicals: To create more potent and environmentally stable pesticides and herbicides.[1]

-

Advanced Materials: As a component in the production of fluorinated polymers and surfactants, which exhibit high thermal stability and chemical resistance.[1]

References

An In-Depth Technical Guide to the Synthesis of Methyl Difluoroacetate from Difluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl difluoroacetate (B1230586) from difluoroacetic acid, with a primary focus on the Fischer-Speier esterification method. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the synthetic process, including experimental protocols, reaction parameters, and purification techniques. The guide includes quantitative data summarized in tabular format for easy comparison and visual diagrams generated using Graphviz to illustrate key workflows and reaction mechanisms.

Introduction

Methyl difluoroacetate is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The incorporation of the difluoromethyl group (CHF₂) can significantly modulate the physicochemical and biological properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity. The direct esterification of difluoroacetic acid with methanol (B129727) presents a straightforward and atom-economical approach to access this important synthetic intermediate. This guide will delve into the core principles and practical execution of this transformation.

The Fischer-Speier Esterification Approach

The most common and direct method for synthesizing this compound from difluoroacetic acid is the Fischer-Speier esterification. This acid-catalyzed equilibrium reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water.[1][2] To drive the reaction towards the product side, it is typically conducted with an excess of the alcohol and/or with the removal of water as it is formed.[3]

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of difluoroacetic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final this compound and regenerate the acid catalyst.

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Experimental Protocol: Fischer-Speier Esterification

Materials and Equipment

-

Reactants:

-

Difluoroacetic acid

-

Methanol (anhydrous)

-

-

Catalyst:

-

Concentrated sulfuric acid (98%) or p-toluenesulfonic acid

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring system (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Distillation apparatus (fractional distillation column recommended)

-

Separatory funnel

-

Standard laboratory glassware

-

Reaction Setup and Procedure

Caption: General workflow for the synthesis and purification of this compound.

Detailed Steps:

-

Charging the Reactor: In a round-bottom flask equipped with a magnetic stir bar, combine difluoroacetic acid and an excess of methanol. A molar ratio of at least 2.3:1 (methanol to difluoroacetic acid) is recommended to drive the equilibrium towards the product.[4]

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be close to the boiling point of methanol (64.7 °C).

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing aliquots of the reaction mixture. Typical reaction times can range from 1 to 10 hours.[1]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium bicarbonate. Perform this in a separatory funnel and be cautious of gas evolution.

-

Separate the aqueous layer from the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

The crude this compound can be purified by fractional distillation. The boiling point of this compound is 85-86 °C.[5]

-

Quantitative Data

The following table summarizes the key quantitative parameters for the Fischer-Speier esterification of difluoroacetic acid. It is important to note that specific yields and optimal conditions may vary depending on the scale and specific laboratory setup. The data for the analogous synthesis of methyl trifluoroacetate (B77799) is provided for reference.[4]

| Parameter | Difluoroacetic Acid Esterification (Anticipated) | Methyl Trifluoroacetate Synthesis (Reference)[4] |

| Molar Ratio (Methanol:Acid) | ≥ 2.3:1 | ≥ 2.3:1 |

| Catalyst | Conc. H₂SO₄ or p-TsOH | Conc. H₂SO₄ or H₃PO₄ |

| Reaction Temperature (°C) | ~65 (Reflux) | Reflux |

| Reaction Time (hours) | 1 - 10 | Not specified |

| Product Boiling Point (°C) | 85 - 86[5] | 41 - 42 |

| Yield (%) | High (expected) | Not explicitly stated, but described as quantitative |

Purification Considerations: Azeotropes

A critical aspect of the purification of esters synthesized via Fischer esterification is the potential formation of azeotropes. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.

For the analogous synthesis of methyl trifluoroacetate, an azeotrope with methanol is formed, which has a boiling point of 37-38 °C.[4] It is plausible that this compound may also form an azeotrope with methanol. While specific data for a this compound-methanol azeotrope is not available in the searched literature, it is crucial for researchers to be aware of this possibility.

If an azeotrope is formed, the initial distillation fraction will contain both this compound and methanol. To obtain pure this compound, further purification steps may be necessary, such as:

-

Washing: Washing the distillate with water to remove the methanol, followed by drying and a second distillation.

-

Extractive Distillation: Using a high-boiling solvent to alter the relative volatilities of the azeotropic components.

Alternative Synthetic Routes

While Fischer esterification is a primary method, other approaches for the synthesis of this compound or related fluoroacetates exist, including:

-

Reaction of an Acid Halide with an Alcohol: Difluoroacetyl chloride or fluoride (B91410) can be reacted with methanol. This method is often faster but may require the preparation of the acid halide as an intermediate step.

-

Halogen Exchange: Synthesis from methyl chloroacetate (B1199739) or dichloroacetate (B87207) using a fluorinating agent like potassium fluoride.[6][7]

Safety Considerations

-

Difluoroacetic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Concentrated sulfuric acid is a strong acid and oxidizing agent. It should be handled with extreme care in a fume hood.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

The esterification reaction should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from difluoroacetic acid via Fischer-Speier esterification is a reliable and scalable method. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the effective removal of water, high yields of the desired product can be achieved. A thorough understanding of the purification process, including the potential for azeotrope formation, is critical for obtaining high-purity this compound suitable for its application in research and development. The provided protocol, adapted from a closely related synthesis, offers a solid foundation for the successful preparation of this valuable fluorinated building block.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US4730082A - Process for the preparation of methyltrifluoroacetate - Google Patents [patents.google.com]

- 5. This compound | 433-53-4 [chemicalbook.com]

- 6. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]

- 7. CN104292104A - Method and device for preparing methyl fluoroacetate - Google Patents [patents.google.com]

Methyl Difluoroacetate: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Document for Researchers, Scientists, and Drug Development Professionals

Methyl difluoroacetate (B1230586) is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its incorporation into molecules can significantly alter their biological activity and physicochemical properties. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure laboratory safety. This technical guide provides a comprehensive overview of the safety data for methyl difluoroacetate, including its physical and chemical properties, hazard classifications, handling and storage recommendations, and emergency procedures.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. This compound is a colorless liquid.[1][2] Key quantitative properties are summarized in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄F₂O₂ | [2][3][4] |

| Molecular Weight | 110.06 g/mol | [2][3][5] |

| CAS Number | 433-53-4 | [3][4][5][6] |

| Boiling Point | 85-87 °C | [2][7][8][9][10] |

| Density | 1.26 - 1.272 g/mL at 25 °C | [2][7][8][9][11] |

| Refractive Index | 1.334 - 1.34 at 20°C | [2][7][8] |

| Flash Point | 18.4 °C (65.1 °F) - closed cup | [7][11] |

| Solubility | Slightly soluble in water. | [8][9][12] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are its flammability and its potential to cause harm upon contact or inhalation.

GHS Classification Summary:

-

Serious Eye Damage/Eye Irritation: Category 1 or 2[3][9][13]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[3][11][14]

The GHS hazard communication elements for this compound are visually represented in the following diagram.

Caption: GHS Hazard Identification for this compound.

Experimental Protocols for Safety Assessment

The safety data provided in Safety Data Sheets (SDS) are derived from standardized experimental protocols. Below are brief descriptions of the methodologies that would be used to determine some of the key safety parameters for a chemical like this compound, based on OECD Test Guidelines.

Flash Point Determination

The flash point is a critical measure of the flammability of a liquid. A common method for its determination is the Closed-Cup Method .

-

Principle: A specified amount of the sample is introduced into a closed cup and heated at a controlled rate. An ignition source is periodically directed into the vapor space of the cup to determine the lowest temperature at which the vapors ignite.

-

Apparatus: A Pensky-Martens or similar closed-cup flash point tester.

-

Procedure (Simplified):

-

The sample is placed in the test cup, and the lid is secured.

-

The sample is heated and stirred at a specified rate.

-

At regular temperature intervals, the ignition source is applied to the opening in the lid.

-

The flash point is the lowest temperature at which a flash is observed.

-

Acute Oral Toxicity

To assess the hazard of a substance if swallowed, an acute oral toxicity study is performed. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure using a limited number of animals.[3][5]

-

Principle: A single sex of rodent (typically female rats) is dosed in a sequential manner. The outcome of the initial dose determines the subsequent dose (higher or lower). The test aims to classify the substance into a specific toxicity class rather than determining a precise LD50 value.

-

Procedure (Simplified):

-

A single animal is dosed at a starting dose level (e.g., 300 mg/kg).

-

If the animal survives, two more animals are dosed at the same level.

-

If two or three animals survive, the test is stopped, and the substance is classified.

-

If the initial animal dies, the next animal is dosed at a lower level, and the procedure continues.

-

Animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.[6]

-

Skin Irritation

The potential of a chemical to cause skin irritation is assessed using in vitro methods to reduce animal testing. The OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) is a widely accepted protocol.[2][7][15][16][17]

-

Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model. The irritancy potential is determined by the relative cell viability of the tissue following exposure.

-

Procedure (Simplified):

-

The test chemical is applied to the surface of the RhE tissue.

-

After a defined exposure period, the chemical is removed by washing.

-

The tissue is incubated for a post-exposure period.

-

Cell viability is assessed using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity.

-

A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is a skin irritant.[2][16]

-

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dictated by the hazards of the chemical. The following diagram illustrates the necessary PPE for handling this compound.

Caption: Personal Protective Equipment for this compound.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid inhalation of vapor or mist.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][6]

-

Use non-sparking tools.[6]

-

Ground and bond containers and receiving equipment.[6]

-

Wash hands thoroughly after handling.[3]

Storage Conditions

-

Store away from incompatible materials such as strong bases and oxidizing agents.[6][9]

-

Store in a flammable liquids storage cabinet.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Containers may explode when heated.[14] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[14]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release Measures

The following workflow outlines the general procedure for handling a spill of this compound.

Caption: Chemical Spill Response Workflow.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3][13][14] However, based on its GHS classification, it is considered harmful if swallowed, in contact with skin, or if inhaled.[3][9][18] It is also known to cause skin and eye irritation, and may cause respiratory irritation.[3][13] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[3]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. This material is a hazardous waste. It is recommended to use a licensed professional waste disposal service.[3]

Conclusion

This compound is a chemical that requires careful handling due to its flammability and potential health hazards. By understanding its properties, adhering to safe handling and storage procedures, using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this valuable compound safely and effectively. This guide serves as a comprehensive resource to assist in the risk assessment and management of this compound in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. senzagen.com [senzagen.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C3H4F2O2 | CID 79012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. oecd.org [oecd.org]

- 7. siesascs.edu.in [siesascs.edu.in]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. This compound | 433-53-4 | TCI AMERICA [tcichemicals.com]

- 10. matrixscientific.com [matrixscientific.com]

- 11. This compound 96 433-53-4 [sigmaaldrich.com]

- 12. This compound, 98% | Fisher Scientific [fishersci.ca]

- 13. file1.lookchem.com [file1.lookchem.com]

- 14. fishersci.com [fishersci.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. x-cellr8.com [x-cellr8.com]

- 17. oecd.org [oecd.org]

- 18. OECD Test Guidelines for the Chemicals: Aggiornamenti Linee guida - Flashpoint [flashpointsrl.com]

Methyl Difluoroacetate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Application of a Key Fluorinated Building Block

Methyl difluoroacetate (B1230586) is a valuable reagent in the fields of medicinal chemistry, agrochemistry, and materials science. Its utility stems from its ability to introduce the difluoromethyl group (-CF₂H) into molecules, a functional group that can significantly enhance the pharmacological and physicochemical properties of drug candidates and other advanced materials. This technical guide provides a comprehensive overview of the commercial availability of methyl difluoroacetate, detailed experimental protocols for its synthesis and quality control, and an illustrative example of its application in a synthetic workflow.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels are typically high, often exceeding 97%, with gas chromatography (GC) being a common method for assay. The compound is generally supplied as a clear, colorless liquid.

For researchers and drug development professionals, sourcing high-purity this compound is crucial for the reproducibility of experimental results and the quality of synthesized compounds. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Typical Purity | Available Quantities | Analytical Method | CAS Number |

| Thermo Fisher Scientific (Alfa Aesar) | ≥97.5% | 5g, 25g, and bulk inquiries | GC | 433-53-4 |

| Sigma-Aldrich (Merck) | 96% | Gram to kilogram scale | Not specified | 433-53-4 |

| TCI America | >97.0% (GC)[1] | 5g, 25g, and bulk inquiries | GC, NMR[1] | 433-53-4 |

| Chem-Impex International | ≥97% (GC)[2] | 5g, 25g, and bulk inquiries | GC[2] | 433-53-4 |

| United States Biological | Highly Purified | Not specified | Not specified | 433-53-4 |

Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃H₄F₂O₂ |

| Molecular Weight | 110.06 g/mol |

| Boiling Point | 85-86 °C (lit.) |

| Density | 1.26 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.334 (lit.) |

| Appearance | Clear colorless liquid |

| Solubility | Slightly soluble in water. |

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the esterification of difluoroacetic acid with methanol (B129727), typically in the presence of an acid catalyst.

Reaction:

Materials:

-

Difluoroacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable acid catalyst

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add difluoroacetic acid and an excess of anhydrous methanol (typically 2-3 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Quality Control and Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To determine the purity of the sample and identify any volatile impurities.

-

Method: A small, diluted sample is injected into a GC equipped with a suitable column (e.g., a polar capillary column). The components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification. The purity is determined by the relative peak area of the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show a triplet for the methoxy (B1213986) protons (CH₃) due to coupling with the fluorine atoms, and a triplet for the difluoromethyl proton (CHF₂) due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a doublet for the two equivalent fluorine atoms due to coupling with the proton of the difluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Applications in Drug Discovery and Development

The difluoromethyl group is increasingly utilized in drug design as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[3] This substitution can lead to improved metabolic stability, enhanced membrane permeability, and favorable alterations in binding affinity to biological targets. The acidic nature of the C-H bond in the difluoromethyl group allows it to act as a hydrogen bond donor, which can be crucial for drug-receptor interactions.[2]

Experimental Workflow: Introduction of a Difluoromethyl Group

This compound can be used as a precursor to various difluoromethylating reagents. One common application is in the generation of a difluoromethyl radical for addition to alkenes or (hetero)arenes.

Below is a generalized workflow for a difluoromethylation reaction using a reagent derived from this compound.

Signaling Pathways and Drug Action

The introduction of a difluoromethyl group can significantly impact the interaction of a drug molecule with its target protein, thereby influencing signaling pathways. For instance, in kinase inhibitors, the difluoromethyl group can form specific hydrogen bonds with the hinge region of the kinase, leading to enhanced potency and selectivity. This improved binding can more effectively block the phosphorylation cascade within a signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

The following diagram illustrates a simplified representation of how a difluoromethylated kinase inhibitor might function.

References

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Core Applications of Methyl Difluoroacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl difluoroacetate (B1230586) (MDFA) is a versatile and increasingly important reagent in modern organic synthesis, primarily serving as a source of the valuable difluoromethyl (CF₂H) group. The introduction of this moiety into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the key applications of methyl difluoroacetate, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in research and development.

Difluoromethylation of Heteroatoms

While direct difluoromethylation of heteroatoms using this compound is not widely documented, the generation of difluorocarbene from related difluoroacetate derivatives is a common strategy. A prominent example is the difluoromethylation of phenols using sodium 2-chloro-2,2-difluoroacetate (B8310253), which proceeds via a difluorocarbene intermediate. The mechanism is analogous to what would be expected from in situ generation of difluorocarbene from this compound under specific conditions.

The reaction involves the thermal decarboxylation of the difluoroacetate salt to generate difluorocarbene (:CF₂). This highly electrophilic intermediate is then trapped by a nucleophile, such as a phenoxide ion, to form the difluoromethyl ether.

O-Difluoromethylation of Phenols (by Analogy)

This protocol details the difluoromethylation of a phenol (B47542) using sodium 2-chloro-2,2-difluoroacetate, illustrating a key mechanistic pathway relevant to difluoroacetate chemistry.[1]

Experimental Protocol:

A single-necked 100 mL round-bottomed flask is charged with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol, 1.00 equiv) and cesium carbonate (8.60 g, 26.4 mmol, 1.50 equiv). The flask is sealed and the headspace is evacuated and backfilled with nitrogen three times. N,N-Dimethylformamide (DMF, 35 mL) is added, and the solution is degassed with nitrogen for 1 hour while stirring. Sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol, 2.80 equiv) is added in one portion under a stream of nitrogen. The flask is equipped with a condenser and the reaction apparatus is lowered into an oil bath preheated to 120 °C and stirred for 2 hours. The reaction progress is monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with deionized water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.[1]

Quantitative Data for O-Difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one: [1]

| Parameter | Value |

| Starting Material | 1-(3-chloro-4-hydroxyphenyl)ethan-1-one |

| Reagents | Sodium 2-chloro-2,2-difluoroacetate, Cesium carbonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 120 °C |

| Reaction Time | 2 hours |

| Yield | 94% |

Reaction Workflow:

Reaction Mechanism:

This compound as a Precursor to Other Fluorinating Agents

This compound serves as a valuable starting material for the synthesis of more specialized difluoromethylating reagents.

Synthesis of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA)

MFSDA is a versatile reagent that can act as a source for both trifluoromethyl and difluorocarbene species.

Experimental Protocol:

This is a representative protocol and should be adapted with appropriate safety precautions.

In a suitable reaction vessel, this compound is reacted with a sulfonylating agent, such as sulfuryl fluoride (B91410) (SO₂F₂) or a related reagent, often in the presence of a catalyst or initiator. The reaction conditions, including temperature, pressure, and reaction time, are critical and must be carefully controlled. The product, MFSDA, is then isolated and purified, typically by distillation.

Logical Relationship:

Generation of Difluorocarbene for Cyclopropanation and Ylide Formation

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA), derived from this compound, can generate difluorocarbene under moderate conditions. This in situ generated difluorocarbene can then be used in various transformations, including the synthesis of gem-difluoroalkenes via a Wittig-type reaction.[2]

The process involves the demethylation of MFSDA, often facilitated by an iodide source, which leads to the release of difluorocarbene. In the presence of triphenylphosphine (B44618), the difluorocarbene is trapped to form a difluoromethylene triphenylphosphonium ylide. This ylide can then react with aldehydes or activated ketones to produce 1,1-difluoroalkenes.[2]

In Situ Generation of Difluoromethylene Ylide and Subsequent Wittig-type Olefination

Experimental Protocol:

In a three-necked round-bottomed flask under an inert atmosphere, an aldehyde or activated ketone, triphenylphosphine (Ph₃P), and an iodide source (e.g., KI) are dissolved in a suitable solvent. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA) is then added, and the reaction mixture is stirred under controlled temperature conditions. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS). Upon completion, the reaction is worked up by quenching, extraction, and purification of the resulting 1,1-difluoroalkene.[2]

Quantitative Data for Wittig-type Olefination: [2]

| Aldehyde/Ketone | Yield of 1,1-Difluoroalkene |

| 4-(2,2-difluorovinyl)-1,1'-biphenyl (from corresponding aldehyde) | 68% (of a subsequent reaction product) |

| Various other aldehydes and activated ketones | Good yields |

Reaction Pathway:

Use in Pharmaceutical and Agrochemical Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals. The incorporation of the difluoromethyl group can lead to enhanced biological activity and improved pharmacokinetic profiles.

For instance, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is used in the preparation of trifluoromethyl-containing aromatic intermediates, which are building blocks for more complex bioactive molecules.[3] One example is the synthesis of 3-chloro-6-trifluoromethyl-1,2,4-triazine, a key intermediate for certain agrochemicals.[3]

Synthesis of 3-chloro-6-trifluoromethyl-1,2,4-triazine

Experimental Protocol:

Under a nitrogen atmosphere, 1 mol of 3-chloro-6-iodo-1,2,4-triazine, 1 mol of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, 0.1 mol of cuprous iodide, and 0.1 mol of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) are added to a reaction flask with 100 mL of concentrated hydrofluoric acid. The mixture is stirred and heated to 90 °C for 20 hours. After cooling, extraction, and recrystallization with ethyl acetate, the desired product is obtained.[3]

Quantitative Data: [3]

| Parameter | Value |

| Starting Material | 3-chloro-6-iodo-1,2,4-triazine |

| Reagent | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate |

| Catalyst | CuI, [Pd(dppf)Cl₂] |

| Solvent | Concentrated HF |

| Temperature | 90 °C |

| Reaction Time | 20 hours |

| Yield | 80% |

Synthetic Transformation:

Conclusion

This compound is a cornerstone reagent in fluorine chemistry, offering a gateway to a wide array of difluoromethylated compounds. While its direct application in difluoromethylation reactions is less common than some of its derivatives, its role as a precursor to powerful reagents like MFSDA and its utility in generating difluorocarbene in situ underscore its significance. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the synthetic potential of this compound in the development of novel molecules with enhanced properties. As the demand for fluorinated compounds in the life sciences and material science continues to grow, the importance of this compound as a key building block is set to increase.

References

The Role of Methyl Difluoroacetate as a Fluorinated Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made fluorinated compounds indispensable. Among the repertoire of fluorinated building blocks, methyl difluoroacetate (B1230586) (MDFA) has emerged as a versatile and valuable reagent. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of methyl difluoroacetate, with a focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to facilitate its practical application in the laboratory.

Introduction

The difluoromethyl group (CF2H) is a key structural motif in numerous biologically active compounds. It can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide functionalities. This compound serves as a readily accessible and reactive precursor for the introduction of the difluoromethyl moiety. Its ester functionality allows for a diverse range of chemical transformations, making it a pivotal building block for the synthesis of difluoromethylated ketones, ethers, and heterocycles. This guide will delve into the essential aspects of handling and utilizing this compound in organic synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use in synthesis and for the characterization of its reaction products.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 433-53-4 | [1] |

| Molecular Formula | C₃H₄F₂O₂ | [1] |

| Molecular Weight | 110.06 g/mol | [1] |

| Appearance | Colorless transparent liquid | [2][3] |

| Boiling Point | 85-86 °C | |

| Density | 1.26 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.334 | |

| Solubility | Slightly soluble in water. |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 5.90 (t, J = 54.5 Hz, 1H, CHF₂), 3.85 (s, 3H, OCH₃) | [4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 164.5 (t, J = 27.0 Hz, C=O), 108.5 (t, J = 245.0 Hz, CHF₂), 53.0 (s, OCH₃) | [4][5] |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -123.5 (d, J = 54.5 Hz) | [4] |

| IR (neat) | ν (cm⁻¹): 2960, 1770 (C=O), 1280, 1100 (C-F) | [1] |

| Mass Spectrum (GC-MS) | m/z: 110 (M+), 79, 59, 51 | [6] |

Synthesis of this compound

This compound can be synthesized through various methods, with the fluorination of methyl chloroacetate (B1199739) being a common approach.

Synthesis from Methyl Chloroacetate

A widely used method involves the nucleophilic substitution of chlorine with fluorine using a fluoride (B91410) salt.

Reaction Scheme:

References

- 1. This compound | C3H4F2O2 | CID 79012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - SHANDONG SAIGAO GROUP CORPORATION [saigaonutri.com]

- 3. chemimpex.com [chemimpex.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Methyl fluoroacetate(453-18-9) 13C NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Methyl Difluoroacetate: A Key Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl difluoroacetate (B1230586) is a valuable and versatile building block in the synthesis of complex pharmaceutical compounds. Its difluoromethyl group (-CF2H) imparts unique properties to drug molecules, significantly enhancing their metabolic stability, bioavailability, and potency. This technical guide provides a comprehensive overview of the role of methyl difluoroacetate and its derivatives as intermediates in the pharmaceutical industry, detailing synthetic methodologies, quantitative data, and the biological signaling pathways targeted by the resulting drug candidates.

Introduction to Difluoromethyl-Containing Pharmaceuticals

The introduction of fluorine atoms into drug molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties.[1] The difluoromethyl group, in particular, is of significant interest as it can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[2] This substitution can lead to improved membrane permeability and metabolic stability, as well as enhanced binding affinity to target proteins.[2][3] Consequently, difluoromethylated compounds have emerged as crucial components in the development of new therapeutics across various disease areas.

Synthesis of Key Pharmaceutical Intermediates

This compound and its derivatives serve as key precursors for the synthesis of various pharmaceutical intermediates. The following sections detail the synthesis of prominent examples, including quantitative data and experimental protocols.

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a critical intermediate in the production of several modern fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHI).[4][5]

Table 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid - A Comparative Overview

| Precursor | Method | Key Reagents | Yield (%) | Purity (%) | Reference |

| Ethyl difluoroacetoacetate | Cyclization and Hydrolysis | Triethyl orthoformate, Acetic anhydride, Methyl hydrazine (B178648), Sodium hydroxide (B78521) | - | - | [5] |

| Acetyl pyrazole (B372694) | Oxidation | Sodium hypochlorite (B82951) (NaOCl) | - | up to 99 | [6] |

| Diethyl ester compound | Multi-step synthesis | Amine, alkali, carbonyl reagents, fluoride (B91410) reagent, Lewis acid, methyl hydrazine | >80 (overall) | >98 | [7] |

| 1,3-dimethylpyrazole | Halogenation, reaction with fluorination reagent and Grignard reagent | Bromine, NBS, AIBN, fluorination reagent, Grignard reagent | - | - | [8] |

-

Step 1: Formation of the Pyrazole Ring. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride.

-

The resulting intermediate is then reacted with methyl hydrazine to form the pyrazole ring. This step may also yield an isomeric product with the methyl group on the alternative nitrogen atom.

-

Step 2: Hydrolysis. The ethyl ester of the pyrazole intermediate is hydrolyzed using sodium hydroxide to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Note: For large-scale manufacturing, this process has been optimized by several crop science companies.[5]

Synthesis of Roflumilast (B1684550) Intermediate: 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). A key intermediate in its synthesis is 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.

Table 2: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid

| Starting Material | Key Steps | Key Reagents | Yield (%) | Purity (%) | Reference |

| 3-Fluoro-4-hydroxybenzaldehyde | Etherification, Electrophilic Substitution, Oxidation | Sodium chlorodifluoroacetate, Cyclopropyl-carbinol, Sodium chlorite (B76162) | High | High | [9] |

-

Step 1: Etherification. 3-Fluoro-4-hydroxybenzaldehyde is reacted with sodium chlorodifluoroacetate to produce 4-difluoromethoxy-3-fluorobenzaldehyde. The reaction is typically carried out in a solvent like DMF or NMP at 90-100°C.

-

Step 2: Electrophilic Substitution. The resulting aldehyde undergoes an electrophilic substitution reaction with cyclopropyl-carbinol in the presence of a base to yield 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.

-

Step 3: Oxidation. The aldehyde is then oxidized to the corresponding carboxylic acid, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, using sodium chlorite under acidic conditions.

Difluoromethylation of Quinoxalin-2-ones

Quinoxalin-2-one is a common scaffold in bioactive compounds, and its C-3 difluoromethylation can lead to promising drug candidates.[10][11]

Table 3: Visible-Light-Driven C-3 Difluoromethylation of Quinoxalin-2-ones

| Substrate | Photocatalyst | Difluoromethylating Reagent | Solvent | Yield (%) | Reference |

| 1-Methyl-quinoxalin-2-one | PC II (3 mol%) | S-(difluoromethyl)sulfonium salt | EtOAc | 53 | [12] |

| Various substituted quinoxalin-2-ones | PC II (3 mol%) | S-(difluoromethyl)sulfonium salt | EtOAc | Moderate to good | [12] |

-

A mixture of the quinoxalin-2-one substrate (1.0 equiv.), the photocatalyst (e.g., PC II, 3 mol%), the S-(difluoromethyl)sulfonium salt (2.0 equiv.), and a base (e.g., LiOH, 2.0 equiv.) is prepared in a suitable solvent (e.g., EtOAc).

-

The reaction mixture is purged with an inert gas (e.g., argon).

-

The mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period (e.g., 18 hours).

-

Following the reaction, the product is isolated and purified using standard techniques.

Signaling Pathways Targeted by Difluoromethylated Pharmaceuticals

The incorporation of the difluoromethyl group can significantly influence the pharmacological activity of a molecule, enabling it to modulate specific biological signaling pathways implicated in disease.

Succinate Dehydrogenase Inhibition in Fungi

Fungicides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[4][10][13][14] This inhibition disrupts fungal respiration and energy production.

Caption: Inhibition of Succinate Dehydrogenase by SDHI Fungicides.

PI3K/Akt and p27Kip1 Signaling in Neuroblastoma

The drug α-difluoromethylornithine (DFMO) has been shown to inhibit ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. This inhibition activates opposing signaling pathways in neuroblastoma cells, promoting cell survival through the PI3K/Akt pathway while inducing G1 cell cycle arrest via p27Kip1.[15]

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pnas.org [pnas.org]

- 3. patents.justia.com [patents.justia.com]

- 4. ndsu.edu [ndsu.edu]

- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 10. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. js.ugd.edu.mk [js.ugd.edu.mk]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Methyl Difluoroacetate in the Synthesis of Modern Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Methyl difluoroacetate (B1230586) has emerged as a critical building block in the synthesis of a new generation of highly effective agrochemicals. Its primary application lies in the construction of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core, a key intermediate for numerous succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides.[1] These fungicides play a crucial role in managing a broad spectrum of fungal diseases in various crops. This technical guide provides an in-depth overview of the use of methyl difluoroacetate in this context, detailing the synthetic pathways, experimental protocols, and the mechanism of action of the resulting agrochemicals.

Synthetic Pathway from this compound

The synthesis of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid intermediate from this compound proceeds through a well-established multi-step sequence. The overall workflow involves a Claisen condensation, followed by a condensation with an orthoformate, and subsequent cyclization with methylhydrazine.

Caption: Synthetic workflow from this compound to SDHI fungicides.

Key Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of the pyrazole carboxylic acid intermediate.

Step 1: Claisen Condensation to form Methyl 4,4-difluoro-3-oxobutanoate

This reaction involves the condensation of this compound with methyl acetate in the presence of a strong base.

Experimental Protocol:

-

To a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), a mixture of this compound (1.0 equivalent) and methyl acetate (1.2 equivalents) is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield methyl 4,4-difluoro-3-oxobutanoate.

| Parameter | Value | Reference |

| Reactants | This compound, Methyl acetate, Sodium hydride | Adapted from[2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Adapted from[2] |

| Temperature | 0 °C to room temperature | Adapted from[2] |

| Reaction Time | 2-4 hours | Adapted from[2] |

| Typical Yield | 70-80% | Estimated based on similar reactions |

Step 2 & 3: Synthesis of Methyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

This two-step sequence involves the reaction of methyl 4,4-difluoro-3-oxobutanoate with triethyl orthoformate, followed by cyclization with methylhydrazine.

Experimental Protocol:

-

Methyl 4,4-difluoro-3-oxobutanoate (1.0 equivalent) is reacted with triethyl orthoformate (1.2 equivalents) in the presence of acetic anhydride (B1165640) (1.5 equivalents) at reflux for 2-3 hours.

-

The reaction mixture is cooled, and the excess acetic anhydride and ethyl acetate are removed by distillation.

-

The crude enol ether intermediate is then dissolved in a suitable solvent like ethanol.

-

Methylhydrazine (1.1 equivalents) is added dropwise to the solution at a controlled temperature (e.g., 10-20 °C).

-

The reaction mixture is stirred at room temperature for several hours until the cyclization is complete.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography or crystallization to afford methyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

| Parameter | Value | Reference |

| Reactants | Methyl 4,4-difluoro-3-oxobutanoate, Triethyl orthoformate, Acetic anhydride, Methylhydrazine | [1] |

| Solvent | Ethanol (for cyclization) | [1] |

| Temperature | Reflux (enol ether formation), 10-20 °C to RT (cyclization) | [1] |

| Reaction Time | 2-3 hours (enol ether formation), several hours (cyclization) | [1] |

| Typical Yield | 80-90% (over two steps) | Estimated based on similar reactions |

Mechanism of Action: Succinate Dehydrogenase Inhibition

The agrochemicals synthesized from the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid intermediate are potent inhibitors of the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain.[3] By inhibiting this crucial enzyme, the fungicides disrupt the fungus's ability to produce ATP, leading to cell death.

Caption: Mechanism of action of SDHI fungicides in the mitochondrial electron transport chain.

Conclusion

This compound serves as a cost-effective and versatile starting material for the synthesis of a key intermediate used in the production of modern SDHI fungicides. The synthetic route, involving a Claisen condensation followed by cyclization, is a robust and scalable process. The resulting agrochemicals exhibit high efficacy due to their potent inhibition of the fungal succinate dehydrogenase enzyme. This technical guide provides a foundational understanding for researchers and professionals involved in the development of new and improved crop protection agents.

References

The Pivotal Role of Methyl Difluoroacetate in Advanced Fluorinated Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers are a cornerstone of modern materials science, prized for their exceptional thermal stability, chemical inertness, and unique surface properties. Methyl difluoroacetate (B1230586) (MDFA) is emerging as a critical building block in the synthesis of a new generation of these high-performance materials.[1][2] Its difluoromethyl group imparts distinct reactivity, enabling the creation of polymers with tailored functionalities and enhanced performance characteristics.[2] This technical guide provides an in-depth exploration of the use of methyl difluoroacetate in the production of fluorinated polymers, detailing synthesis methodologies, key experimental data, and reaction pathways. While direct experimental data on the homopolymerization of this compound is limited in publicly accessible literature, this guide synthesizes information from related fluorinated monomers to provide robust theoretical and practical frameworks for researchers.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in polymer synthesis.

| Property | Value | Reference |

| CAS Number | 433-53-4 | [3][4][5] |

| Molecular Formula | C₃H₄F₂O₂ | [3] |

| Molecular Weight | 110.06 g/mol | [3] |

| Boiling Point | 85-86 °C | [4][5] |

| Density | 1.26 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.334 | [4][5] |

| Solubility in Water | Slightly soluble | [4][5] |

Synthesis of Fluorinated Polymers from this compound

The polymerization of this compound can theoretically proceed through various mechanisms, primarily free-radical and anionic polymerization, to produce homopolymers or be incorporated into copolymers.

Free-Radical Polymerization

Free-radical polymerization is a versatile and widely used method for polymer synthesis. The general mechanism involves initiation, propagation, and termination steps. For this compound, a common approach would involve the use of a thermal or photoinitiator to generate radicals that can attack the double bond of the monomer.

Below is a proposed experimental workflow for the free-radical polymerization of this compound.

Experimental Protocol: Free-Radical Polymerization of this compound (Proposed)

-

Monomer and Solvent Preparation: this compound is purified by distillation under reduced pressure. The solvent (e.g., trifluorotoluene, ethyl acetate) is degassed by several freeze-pump-thaw cycles.

-

Reaction Setup: A dried Schlenk flask is charged with the purified this compound and the degassed solvent under an inert atmosphere (e.g., argon or nitrogen).

-